molecular formula C10H9NO3S B14465122 3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 67851-46-1

3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione

Cat. No.: B14465122
CAS No.: 67851-46-1
M. Wt: 223.25 g/mol
InChI Key: OUQBHAQSXBWYQW-UHFFFAOYSA-N
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Description

3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a prop-1-en-1-yloxy group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as acetone or dimethylformamide, for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as proteins involved in signal transduction pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Prop-1-en-2-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione
  • 3-[(Prop-2-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione
  • 3-[(But-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione

Uniqueness

3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to its specific structural features, such as the prop-1-en-1-yloxy group attached to the benzothiazole ring. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .

Properties

CAS No.

67851-46-1

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

3-prop-1-enoxy-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-7H,1H3

InChI Key

OUQBHAQSXBWYQW-UHFFFAOYSA-N

Canonical SMILES

CC=COC1=NS(=O)(=O)C2=CC=CC=C21

Origin of Product

United States

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